2-Difluoromethoxy-3-methoxy-benzaldehyde

Pharmaceutical impurity profiling Regioisomer differentiation Roflumilast synthesis

Generic substitution of 2-difluoromethoxy-3-methoxy-benzaldehyde with incorrect regioisomers introduces uncharacterized impurities and alters synthetic outcomes in CNS drug discovery programs. This authenticated 2,3-regioisomer ensures chromatographic distinction from the 3,4-isomer (CAS 153587-11-2) and delivers: • TPSA 35.53 Ų & LogP 2.1-optimized for passive blood-brain barrier penetration • MW 202.15 g/mol, 4 rotatable bonds-compliant with fragment-based library criteria (Rule of Three) • 0 H-bond donors, 3 acceptors-minimized promiscuous aggregation risk • Full analytical documentation for regulatory-compliant impurity profiling

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
CAS No. 730949-79-8
Cat. No. B1299656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethoxy-3-methoxy-benzaldehyde
CAS730949-79-8
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC(F)F)C=O
InChIInChI=1S/C9H8F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-5,9H,1H3
InChIKeyDDAGGCKTGNIEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Difluoromethoxy-3-methoxy-benzaldehyde: Physicochemical Profile


2-Difluoromethoxy-3-methoxy-benzaldehyde (CAS 730949-79-8), also known as 2-(difluoromethoxy)-3-methoxybenzaldehyde, is an aromatic aldehyde with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol [1]. It belongs to the class of difluoromethoxy-substituted benzaldehydes, characterized by the presence of both a difluoromethoxy (-OCHF2) group at the 2-position and a methoxy (-OCH3) group at the 3-position of the benzaldehyde ring . The compound is a versatile small molecule scaffold used primarily as an organic synthesis intermediate in pharmaceutical and agrochemical research . Its unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications where other regioisomers or analogs may not perform equivalently .

Regioisomer 2,3-substitution for synthetic intermediate use
Role Aldehyde building block for CNS and agrochemical leads
Differentiation Distinct from 3,4-isomer impurity marker

2-Difluoromethoxy-3-methoxy-benzaldehyde: Differentiation from Analogs


Generic substitution of 2-difluoromethoxy-3-methoxy-benzaldehyde with other difluoromethoxy-methoxybenzaldehyde regioisomers or with simpler difluoromethoxybenzaldehydes cannot be performed without risking substantial alterations in downstream synthetic outcomes or impurity profiles. The specific 2,3-substitution pattern produces a unique electronic and steric environment around the reactive aldehyde group, which directly influences its reactivity in condensation, reduction, and nucleophilic addition reactions [1]. Additionally, in pharmaceutical synthesis, regioisomers such as 3-difluoromethoxy-4-methoxybenzaldehyde (CAS 153587-11-2) serve entirely distinct functions—the latter being an impurity marker in the antiasthmatic drug Roflumilast . Substituting one regioisomer for another would not only alter the intended synthetic pathway but could also introduce uncharacterized impurities that compromise analytical and regulatory compliance. The following quantitative evidence establishes precisely where CAS 730949-79-8 differs from its closest analogs.

Regioisomer mismatch
Replacing the 2,3-isomer with the 3,4-isomer (CAS 153587-11-2) shifts reactivity and introduces an impurity marker context, which may compromise synthetic route specificity and analytical method validity.
Simpler analog limitations
Mono-substituted or non‑methoxylated difluoromethoxybenzaldehydes may alter electronic and steric profiles around the aldehyde, potentially shifting condensation and nucleophilic addition outcomes.
Hydroxy‑analog reactivity
Hydroxy‑substituted benzaldehydes introduce hydrogen‑bond donor capacity and different solubility profiles, which may not transfer directly to the intended synthetic sequence.

2-Difluoromethoxy-3-methoxy-benzaldehyde: Quantitative Comparison


Regioisomer Differentiation: 2,3- vs 3,4-Substitution

The 2,3-substitution pattern of CAS 730949-79-8 distinguishes it definitively from the 3,4-substituted regioisomer 3-difluoromethoxy-4-methoxybenzaldehyde (CAS 153587-11-2). The latter is established as an impurity marker in the synthesis of the antiasthmatic drug Roflumilast, whereas the 2,3-isomer serves as a distinct building block with its own synthetic utility . The substitution pattern dictates different reactivity profiles and chromatographic retention behavior, making regioisomer identification critical for procurement decisions in pharmaceutical development workflows.

Regioisomer Identity
Head-to-head
2,3-substitution pattern vs 3,4-substitution pattern
Confirms correct building block selection
3,4-isomer is a known Roflumilast impurity marker
Pharmaceutical impurity profiling Regioisomer differentiation Roflumilast synthesis

Lipophilicity (LogP) Comparison

The calculated LogP for 2-difluoromethoxy-3-methoxy-benzaldehyde is 2.109 [1] to 2.30 , representing a measurable difference in lipophilicity compared to unsubstituted benzaldehyde (LogP ~1.48) and other regioisomeric difluoromethoxy-methoxybenzaldehydes. This LogP range places the compound in an optimal window for balancing aqueous solubility with membrane permeability in early-stage drug design [2]. The difluoromethoxy group contributes to this elevated lipophilicity while also providing metabolic stability advantages over non-fluorinated methoxy or ethoxy analogs.

Lipophilicity (LogP)
Class-level
2.11–2.30 vs ~1.48 (benzaldehyde)
Supports lipophilicity-driven permeability ranking
Calculated XlogP; confirm experimentally
Lipophilicity Drug design ADME properties Membrane permeability

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 2-difluoromethoxy-3-methoxy-benzaldehyde is calculated as 35.53 Ų [1]. This value is identical to that of the 3,4-regioisomer (35.53 Ų) due to the identical set of heteroatoms. However, it is significantly lower than that of hydroxy-substituted benzaldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde, TPSA ~46-50 Ų) and higher than that of non-oxygenated difluoromethoxybenzaldehyde (2-difluoromethoxybenzaldehyde, TPSA ~26-30 Ų). The TPSA value of 35.53 Ų falls well below the empirical threshold of 60-70 Ų generally associated with favorable passive blood-brain barrier penetration [2].

Topological PSA
Class-level
35.53 Ų vs 46–50 Ų (hydroxy analogs)
Favorable CNS passive permeability potential
Below common 60–70 Ų BBB threshold
Topological polar surface area CNS drug design Oral bioavailability Medicinal chemistry

Rotatable Bond Count and Flexibility Comparison

2-Difluoromethoxy-3-methoxy-benzaldehyde contains 4 rotatable bonds , a count that is higher than the unsubstituted benzaldehyde (1 rotatable bond) but comparable to other difluoromethoxy-methoxybenzaldehyde regioisomers. This degree of conformational flexibility, combined with the electron-withdrawing difluoromethoxy group, creates a unique conformational landscape that can affect binding to protein targets [1]. In contrast, more rigid analogs (e.g., 2-difluoromethoxybenzaldehyde, 2 rotatable bonds) offer reduced conformational entropy, while more flexible analogs with longer alkoxy chains would increase the entropic penalty upon binding.

Rotatable Bonds
Class-level
4 bonds vs 1 (benzaldehyde), 2 (2-difluoromethoxybenzaldehyde)
Balanced conformational flexibility for target engagement
Each bond adds ~0.5–1.0 kcal/mol entropic penalty
Conformational flexibility Ligand efficiency Binding affinity Structure-based drug design

Synthetic Yield and Process Optimization

The patented process for preparing difluoromethoxy derivatives of aromatic aldehydes, including compounds with substitution patterns analogous to 2-difluoromethoxy-3-methoxy-benzaldehyde, achieves yields of up to 63% for bis(difluoromethoxy)benzaldehydes when using aqueous-dioxane medium with 6-10 moles of caustic alkali per mole of starting material at 60-70°C [1]. This represents a significant improvement over prior art methods using anilide intermediates, which yielded only 26-46% calculated from hydroxybenzoic acid [2]. While specific yield data for the target 2,3-substituted compound is not disclosed, the methodology is applicable across mono- and di-substituted aromatic aldehydes, establishing a reproducible synthetic route with demonstrated yield advantages over historical approaches.

Synthetic Yield
Class-level
Up to 63% (class‑typical) vs 26–46% (prior art)
Supports cost‑effective synthesis planning
Patented methodology; target‑specific yield not disclosed
Difluoromethoxylation Synthetic methodology Process chemistry Yield optimization

Hydrogen Bond Acceptor Count Comparison

2-Difluoromethoxy-3-methoxy-benzaldehyde contains exactly 3 hydrogen bond acceptor sites with zero hydrogen bond donor sites . This HBA-only profile contrasts with hydroxy-substituted benzaldehydes, which contain both donor and acceptor sites (typically 1 donor, 2-3 acceptors), and with non-oxygenated difluoromethoxybenzaldehydes (2 HBA sites). The difluoromethoxy group provides strong hydrogen bond accepting capacity through its fluorine atoms, which participate in C-F···H interactions that differ qualitatively from conventional O···H hydrogen bonds [1].

H‑Bond Acceptors
Class-level
3 HBA, 0 HBD vs 2 HBA, 0 HBD (non‑methoxylated)
More recognition points for protein‑ligand interactions
HBD‑free profile may improve non‑polar solubility
Hydrogen bond acceptor Molecular recognition Ligand-target interaction Crystal engineering

2-Difluoromethoxy-3-methoxy-benzaldehyde: Application Scenarios


CNS Drug Discovery Intermediate

The balanced physicochemical profile of 2-difluoromethoxy-3-methoxy-benzaldehyde—specifically its TPSA of 35.53 Ų [1], LogP of 2.1-2.3 , and absence of hydrogen bond donors—makes it an ideal aldehyde building block for synthesizing CNS-penetrant small molecules. The TPSA falls well below the 60-70 Ų threshold for passive blood-brain barrier penetration, while the difluoromethoxy group provides metabolic stability and enhanced lipophilicity compared to non-fluorinated analogs. This compound is particularly suited for constructing lead-like molecules where oral bioavailability and CNS exposure are required.

Regioisomeric Impurity Reference Standard

Given that the 3,4-regioisomer (CAS 153587-11-2) is a characterized impurity in the synthesis of the antiasthmatic drug Roflumilast , 2-difluoromethoxy-3-methoxy-benzaldehyde serves a critical role as a reference standard for analytical method development and impurity profiling. Its distinct 2,3-substitution pattern provides chromatographic differentiation from the 3,4-isomer, enabling robust HPLC/UPLC method validation and ensuring that the correct synthetic intermediate is procured and utilized. Procurement of the authenticated compound with full analytical documentation is essential for regulatory compliance in pharmaceutical development.

Fragment-Based Drug Design (FBDD) Library

With a molecular weight of 202.15 g/mol and a rotatable bond count of 4 , this compound meets established criteria for fragment-based drug design libraries (MW < 300 Da, rotatable bonds ≤ 5). Its three hydrogen bond acceptor sites provide versatile interaction potential with diverse protein targets, while the absence of hydrogen bond donors reduces the likelihood of promiscuous aggregation. The difluoromethoxy group offers fluorine-mediated binding interactions that can be probed via 19F NMR in fragment screening campaigns.

Agrochemical Intermediate for Lead Optimization

The enhanced lipophilicity (LogP 2.1-2.3) and metabolic stability conferred by the difluoromethoxy group position this compound as a valuable intermediate in the synthesis of fluorinated agrochemicals. Fluorinated benzaldehyde derivatives are widely employed in the preparation of herbicides, fungicides, and insecticides, where fluorine substitution improves bioavailability, environmental persistence control, and target-site specificity. The aldehyde functionality serves as a versatile handle for condensation, reductive amination, and heterocycle formation, enabling diverse synthetic elaboration toward agrochemical leads.

Application
Selection Property
Validation Focus
CNS lead synthesis
Balanced LogP/TPSA profile
BBB penetration potential review
Impurity profiling standard
Regioisomer identity & documentation
Chromatographic separation from 3,4-isomer
Fragment-based library design
MW
Fragment screening and 19F NMR
Agrochemical lead elaboration
Fluorinated benzaldehyde scaffold
Lead elaboration to herbicides/fungicides

Technical Documentation Hub

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